molecular formula C18H15NO5S3 B11249308 N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11249308
M. Wt: 421.5 g/mol
InChI Key: PWSSYFDFPBLYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole core, thiophene rings, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole core and the thiophene derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings and the benzodioxole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield thiols or sulfides.

Scientific Research Applications

N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene rings and the benzodioxole core can interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s biological activity by forming hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole core, thiophene rings, and a sulfonyl group. This unique structure may confer specific properties and activities that are not observed in other similar compounds.

Properties

Molecular Formula

C18H15NO5S3

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H15NO5S3/c20-18(12-5-6-13-14(9-12)24-11-23-13)19-10-16(15-3-1-7-25-15)27(21,22)17-4-2-8-26-17/h1-9,16H,10-11H2,(H,19,20)

InChI Key

PWSSYFDFPBLYFR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.